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Cat. No.: B122532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-
Methoxy-4-methylnicotinonitrile (CAS No. 149379-71-5), a substituted nicotinonitrile

derivative of interest in medicinal chemistry and drug discovery.[1] Due to the limited availability

of direct experimental data for this specific compound, this document synthesizes information

from closely related analogs and predictive models to offer a robust profile. The guide covers

physicochemical properties, potential synthetic routes, predicted spectral characteristics,

reactivity, and safety considerations. All information is presented to support research and

development activities, with a strong emphasis on the underlying chemical principles and

experimental rationale.

Introduction and Molecular Structure
2-Methoxy-4-methylnicotinonitrile belongs to the class of nicotinonitriles, which are pyridine

rings substituted with a cyano group. This class of compounds is a significant scaffold in

medicinal chemistry, forming the core of several marketed drugs.[2] The subject of this guide,

2-Methoxy-4-methylnicotinonitrile, features a methoxy group at the 2-position and a methyl

group at the 4-position of the pyridine-3-carbonitrile core. These substitutions are expected to

modulate the electronic properties and steric profile of the molecule, influencing its reactivity,

biological activity, and pharmacokinetic properties.
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The molecular structure consists of a pyridine ring, an aromatic six-membered heterocycle

containing one nitrogen atom. The key functional groups are:

Nitrile Group (-C≡N): An electron-withdrawing group that can participate in various chemical

transformations.

Methoxy Group (-OCH₃): An electron-donating group that influences the electron density of

the pyridine ring.

Methyl Group (-CH₃): An electron-donating and lipophilic group.

Caption: Molecular structure of 2-Methoxy-4-methylnicotinonitrile.

Physicochemical Properties
Direct experimental data for 2-Methoxy-4-methylnicotinonitrile is not readily available in the

literature. Therefore, the following properties are estimated based on data from analogous

compounds, including 2-methoxy-4-methylpyridine, 4-methylpyridine, and other substituted

nicotinonitriles.
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Property
Predicted Value /
Information

Basis for Prediction /
Reference

Molecular Formula C₈H₈N₂O -

Molecular Weight 148.17 g/mol [1]

CAS Number 149379-71-5 [1]

Appearance
Likely a solid at room

temperature

Based on related nicotinonitrile

derivatives[3]

Melting Point
Estimated to be in the range of

50-100 °C

Substituted nicotinonitriles are

typically solids with melting

points in this range.[3]

Boiling Point > 153 °C

The boiling point of 2-methoxy-

4-methylpyridine is 152-153

°C. The addition of a nitrile

group is expected to increase

the boiling point.

Solubility

Soluble in common organic

solvents (e.g., methanol,

ethanol, acetonitrile,

chloroform). Limited solubility

in water.

Nicotinonitrile and its

derivatives generally show

good solubility in organic

solvents.

pKa (of the pyridine nitrogen) Estimated to be around 3-4

The pKa of 4-methylpyridine is

~6, but the electron-

withdrawing nitrile group and

the methoxy group will

decrease the basicity of the

pyridine nitrogen.

Synthesis Methodology
While a specific synthesis for 2-Methoxy-4-methylnicotinonitrile is not widely reported, a

plausible and efficient route can be designed based on established methods for the synthesis
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of substituted nicotinonitriles. A common and versatile approach involves the condensation of

an α,β-unsaturated carbonyl compound with malononitrile in the presence of a base.

Starting Materials

Reaction Product Purification
α,β-Unsaturated Ketone
(e.g., 3-Penten-2-one)

Condensation/
CyclizationMalononitrile

Sodium Methoxide
in Methanol

Base/Solvent

2-Methoxy-4-methyl
-nicotinonitrile

Crude Product Work-up & Column
Chromatography

Characterization
(NMR, MS, IR)

Purified Product

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-Methoxy-4-methylnicotinonitrile.

Experimental Protocol: One-Pot Synthesis of 2-
Alkoxypyridine-3-carbonitriles
This protocol is adapted from a general procedure for the synthesis of 2-methoxypyridine-3-

carbonitriles.

Materials:

α,β-Unsaturated ketone (e.g., 3-Penten-2-one)

Malononitrile

Sodium metal

Anhydrous Methanol

Dichloromethane
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Magnesium Sulfate (anhydrous)

Water (deionized)

Procedure:

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) to

anhydrous methanol at 0-5 °C. Stir until all the sodium has dissolved.

Addition of Reactants: To the freshly prepared sodium methoxide solution, add a solution of

malononitrile (1.0 equivalent) in anhydrous methanol. Stir for 5 minutes.

Condensation: Add the α,β-unsaturated ketone (1.0 equivalent) dropwise to the reaction

mixture while maintaining the temperature at 0-5 °C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the methanol under reduced pressure.

Extraction: Dissolve the resulting residue in water and extract with dichloromethane (3 x 50

mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-
Methoxy-4-methylnicotinonitrile.

Predicted Spectral Properties
The following spectral data are predictions based on the analysis of structurally similar

compounds. These predictions are intended to aid in the characterization of synthesized 2-
Methoxy-4-methylnicotinonitrile.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl and methoxy groups.

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-5 6.8 - 7.0 d ~5

Aromatic proton

adjacent to the

nitrogen and

coupled to H-6.

H-6 8.2 - 8.4 d ~5

Aromatic proton

deshielded by

the adjacent

nitrogen and

coupled to H-5.

-OCH₃ 3.9 - 4.1 s -

Singlet for the

three equivalent

protons of the

methoxy group.

-CH₃ 2.3 - 2.5 s -

Singlet for the

three equivalent

protons of the

methyl group at

the 4-position.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 160 - 165
Carbon attached to the

methoxy group and nitrogen.

C-3 90 - 95

Carbon bearing the nitrile

group, shielded by the

adjacent methoxy group.

C-4 150 - 155
Carbon attached to the methyl

group.

C-5 115 - 120 Aromatic CH carbon.

C-6 148 - 152
Aromatic CH carbon adjacent

to the nitrogen.

-CN 115 - 118 Nitrile carbon.

-OCH₃ 53 - 56 Methoxy carbon.

-CH₃ 18 - 22 Methyl carbon.

Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at

m/z = 148. Common fragmentation patterns may include the loss of a methyl radical (-CH₃)

from the methoxy group to give a fragment at m/z = 133, or the loss of a methoxy radical (-

OCH₃) to give a fragment at m/z = 117. High-resolution mass spectrometry (HRMS) should

confirm the elemental composition of C₈H₈N₂O.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Mode

C≡N (Nitrile) 2220 - 2240 Stretching

C=N, C=C (Aromatic) 1550 - 1610 Stretching

C-O (Methoxy)
1250 - 1300 (asymmetric) and

1000 - 1050 (symmetric)
Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

Chemical Reactivity and Potential Applications
The reactivity of 2-Methoxy-4-methylnicotinonitrile is governed by its functional groups and

the pyridine ring system.

Potential Reactions

2-Methoxy-4-methylnicotinonitrile

Hydrolysis of Nitrile
(to Amide or Carboxylic Acid)

Acid/Base

Reduction of Nitrile
(to Amine)

Reducing Agents
(e.g., LiAlH4, H2/Catalyst)

Nucleophilic Aromatic Substitution
(Displacement of Methoxy Group)

Strong Nucleophiles

Electrophilic Aromatic Substitution
(on Pyridine Ring)

Electrophiles
(e.g., Halogenation, Nitration)

Click to download full resolution via product page

Caption: Potential reaction pathways for 2-Methoxy-4-methylnicotinonitrile.

Nitrile Group Transformations: The nitrile group can be hydrolyzed to the corresponding

amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary

amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
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Reactions at the Methoxy Group: The 2-methoxy group can be susceptible to nucleophilic

aromatic substitution, especially with strong nucleophiles, leading to the formation of 2-

substituted pyridines.

Reactions on the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic

substitution, although the electron-withdrawing nature of the nitrile group and the directing

effects of the methoxy and methyl groups will influence the position of substitution.

Potential Applications:

Substituted nicotinonitriles are valuable intermediates in the synthesis of a wide range of

biologically active molecules.[2] The structural motifs present in 2-Methoxy-4-
methylnicotinonitrile make it an attractive starting material for the development of novel

compounds with potential applications in areas such as:

Oncology: Many kinase inhibitors and other anticancer agents contain a substituted pyridine

core.[3]

Neuroscience: The pyridine ring is a common feature in drugs targeting the central nervous

system.

Inflammatory Diseases: Compounds with anti-inflammatory properties often incorporate

substituted heterocyclic rings.

Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-
Methoxy-4-methylnicotinonitrile. Although specific toxicity data is not available, general

guidelines for handling cyanopyridine compounds should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials

such as strong oxidizing agents and strong acids.

Toxicity: Cyanopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the

skin. They may cause irritation to the skin, eyes, and respiratory tract.

Analytical Methods
For the analysis and characterization of 2-Methoxy-4-methylnicotinonitrile, a combination of

chromatographic and spectroscopic techniques is recommended.

Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing

purity.

High-Performance Liquid Chromatography (HPLC): Can be used for purity determination and

quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a

mixture of acetonitrile and water (with or without an acid modifier like formic acid) would be a

suitable starting point.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and

thermally stable compounds. It can provide information on purity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in Section 4, ¹H and ¹³C

NMR are essential for structural elucidation and confirmation.

Infrared (IR) Spectroscopy: Provides confirmation of the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and confirm

the elemental composition.

Conclusion
2-Methoxy-4-methylnicotinonitrile is a substituted nicotinonitrile with potential applications in

drug discovery and development. This technical guide has provided a comprehensive, albeit

largely predictive, overview of its chemical properties, synthesis, and reactivity. The information

presented is intended to serve as a valuable resource for researchers and scientists working

with this and related compounds. As more experimental data becomes available, this guide can

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b122532?utm_src=pdf-body
https://www.benchchem.com/product/b122532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


be further refined to provide an even more accurate and detailed profile of this interesting

molecule.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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